CID 101802477

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CID 101802477, also known as SKP2, is a protein that plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, which is essential for maintaining cellular homeostasis. SKP2 is a part of the SCF (SKP1-CUL1-F-box protein) complex, which functions as an E3 ubiquitin ligase. This complex is involved in targeting specific proteins for ubiquitination and subsequent degradation by the proteasome .

Preparation Methods

The preparation of SKP2 involves recombinant DNA technology. The gene encoding SKP2 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the SKP2 protein. The protein is then purified using techniques such as affinity chromatography, ion exchange chromatography, and gel filtration chromatography .

Chemical Reactions Analysis

SKP2, being a protein, does not undergo traditional chemical reactions like small organic molecules. it participates in biochemical reactions within the cell. One of the primary reactions involving SKP2 is the ubiquitination of target proteins. This process involves the transfer of ubiquitin molecules to the lysine residues of the target protein, marking it for degradation by the proteasome. The SCF complex, which includes SKP2, facilitates this reaction by recognizing and binding to specific substrates .

Scientific Research Applications

SKP2 has significant scientific research applications, particularly in the fields of cancer biology and cell cycle regulation. Overexpression of SKP2 has been linked to the progression of various cancers, including breast, lung, and prostate cancers. Researchers are investigating SKP2 as a potential therapeutic target for cancer treatment. Inhibitors of SKP2 are being developed to block its activity and prevent the degradation of tumor suppressor proteins, thereby inhibiting cancer cell proliferation .

In addition to cancer research, SKP2 is also studied in the context of cell cycle regulation. It is known to regulate the transition from the G1 phase to the S phase of the cell cycle by targeting the cyclin-dependent kinase inhibitor p27 for degradation. This regulation is crucial for proper cell cycle progression and cellular proliferation .

Mechanism of Action

SKP2 exerts its effects through its role as a component of the SCF complex. The SCF complex functions as an E3 ubiquitin ligase, which catalyzes the transfer of ubiquitin molecules to specific substrate proteins. SKP2 serves as the substrate recognition subunit of the SCF complex, binding to target proteins and facilitating their ubiquitination. The ubiquitinated proteins are then recognized and degraded by the proteasome, leading to the regulation of various cellular processes, including cell cycle progression and apoptosis .

Comparison with Similar Compounds

SKP2 is part of a family of F-box proteins, which are characterized by the presence of an F-box motif. Other members of this family include FBXW7, FBXL2, and FBXO1. While all F-box proteins function as substrate recognition subunits of SCF complexes, they differ in their substrate specificity and biological functions. For example, FBXW7 targets different substrates for degradation compared to SKP2, and its dysregulation is associated with different types of cancers .

Properties

Molecular Formula |

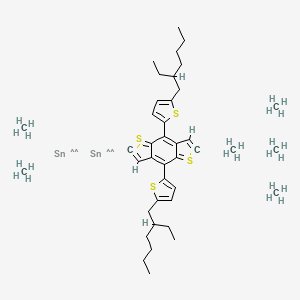

C40H64S4Sn2 |

|---|---|

Molecular Weight |

910.6 g/mol |

InChI |

InChI=1S/C34H40S4.6CH4.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H4;; |

InChI Key |

PGWHDDLDBGGXOO-UHFFFAOYSA-N |

Canonical SMILES |

C.C.C.C.C.C.CCCCC(CC)CC1=CC=C(S1)C2=C3C=C=S=C3C(=C4C2=S=C=C4)C5=CC=C(S5)CC(CC)CCCC.[Sn].[Sn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)

![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)

![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)

![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)

![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)